

N-(4-Methoxy-2-nitrophenyl)acetamide physical and chemical properties

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Compound of Interest

| | |
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| Compound Name: | <i>N</i> -(4-Methoxy-2-nitrophenyl)acetamide |
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An In-depth Technical Guide to N-(4-Methoxy-2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methoxy-2-nitrophenyl)acetamide, with CAS Number 119-81-3, is a nitro-substituted aromatic acetamide derivative.^[1] It serves as a key intermediate in the synthesis of various heterocyclic systems, including thiadiazoles, piperazinediones, and quinoxalines, making it a valuable building block in medicinal and organic chemistry.^[1] Structurally, the molecule features a central phenyl ring with a methoxy group at the para-position and a nitro group at the ortho-position relative to the acetamide moiety.^[1] This substitution pattern contributes to its distinct electronic and steric properties.^[1] Crystallographic studies have revealed a significantly non-planar geometry due to intramolecular steric effects and hydrogen bonding.^{[1][2]} This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and a visualization of its structural characteristics.

Core Physical and Chemical Properties

The fundamental properties of **N-(4-Methoxy-2-nitrophenyl)acetamide** are summarized below.

| Identifier | Value | Source(s) |
|-------------------|--|---|
| IUPAC Name | N-(4-methoxy-2-nitrophenyl)acetamide | [1] [3] |
| CAS Number | 119-81-3 | [1] [3] [4] |
| Molecular Formula | C ₉ H ₁₀ N ₂ O ₄ | [1] [2] [3] |
| Molecular Weight | 210.19 g/mol | [1] [2] |
| InChI Key | QGEGALJODPBPGR-UHFFFAOYSA-N | [1] [3] |

| Physical Property | Value | Source(s) |
|---------------------|---|---|
| Appearance | Yellow to orange to brown crystals or powder. | [3] |
| Melting Point | 117-118 °C | [4] [5] |
| Boiling Point | 433.8 °C at 760 mmHg | [5] |
| Density | 1.327 g/cm ³ | [5] |
| Flash Point | 216.1 °C | [5] |
| Vapor Pressure | 9.99E-08 mmHg at 25 °C | [5] |
| Storage Temperature | 0-5 °C | |

Structural and Crystallographic Data

X-ray diffraction analysis reveals that **N-(4-Methoxy-2-nitrophenyl)acetamide** is significantly non-planar. The deviation from planarity is described by the torsion angles of the substituent groups relative to the central phenyl ring.[\[2\]](#)[\[6\]](#) An intramolecular N—H···O hydrogen bond is observed between the acetamido NH group and an oxygen atom of the nitro group.[\[2\]](#)[\[6\]](#)

| Crystallographic Parameter | Value | Source(s) |
|--|--------------------|---|
| Crystal System | Monoclinic | [2] |
| Space Group | P2 ₁ /n | [2] |
| Methoxy Group Torsion Angle (C—C—O—C) | 6.1 (5)° | [2] [6] |
| Nitro Group Torsion Angle (O— N—C—C) | -12.8 (5)° | [2] |
| Acetamido Group Torsion Angle (C—N—C—C) | 25.4 (5)° | [2] [6] |

Chemical Reactivity

N-(4-Methoxy-2-nitrophenyl)acetamide can undergo several types of chemical reactions:

- Oxidation: It can be oxidized to form other nitrated products when reacted with cellular oxidants like hypochlorite and peroxy nitrite.[\[1\]](#)
- Reduction: The nitro group can be reduced to form the corresponding amine, a common transformation in the synthesis of more complex molecules.[\[1\]](#)
- Substitution: The compound can undergo substitution reactions, particularly involving the nitro and methoxy groups.[\[1\]](#)

Experimental Protocols

Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide

The compound is synthesized via the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in a glacial acetic acid solvent.[\[1\]](#)[\[2\]](#)[\[6\]](#)

Materials:

- 4-methoxy-2-nitroaniline (3.36 g, 20 mmol)[\[1\]](#)[\[2\]](#)
- Acetic anhydride (2.46 g, 24 mmol)[\[1\]](#)[\[2\]](#)

- Glacial acetic acid (30 ml)[1][2]

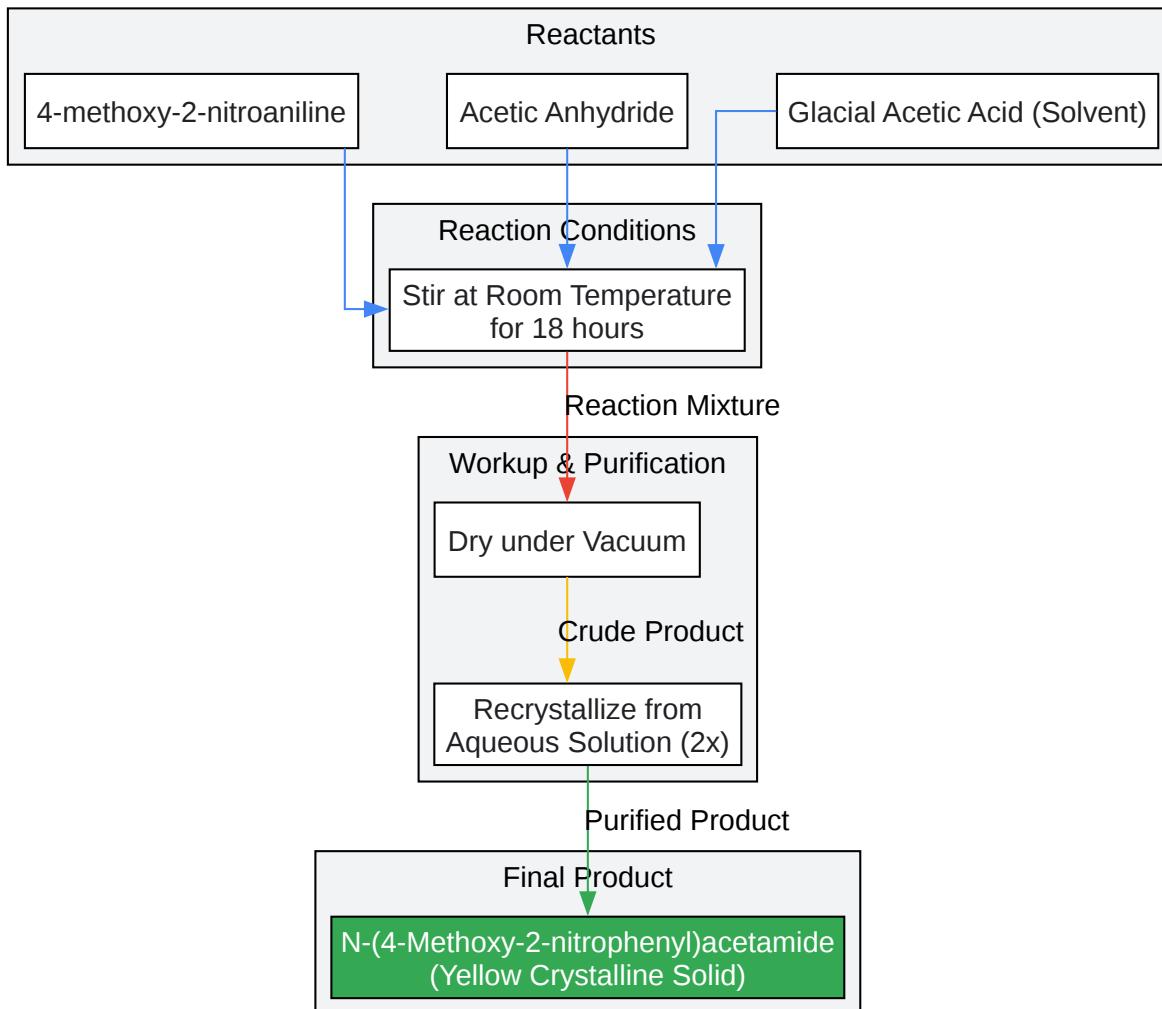
Procedure:

- A solution of 4-methoxy-2-nitroaniline in glacial acetic acid is prepared.[2]
- Acetic anhydride is added to the solution.[2]
- The reaction mixture is stirred continuously for 18 hours at room temperature.[1][2]
- After the reaction is complete, the mixture is dried under vacuum to remove the solvent.[1][2]
- The resulting residue, crude **N-(4-methoxy-2-nitrophenyl)acetamide**, is purified by recrystallization twice from an aqueous solution.[2][7]
- Single crystals, appearing as yellow laths, can be grown by slow cooling of a hot, nearly saturated aqueous solution of the purified compound.[2][7]

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of **N-(4-Methoxy-2-nitrophenyl)acetamide**.

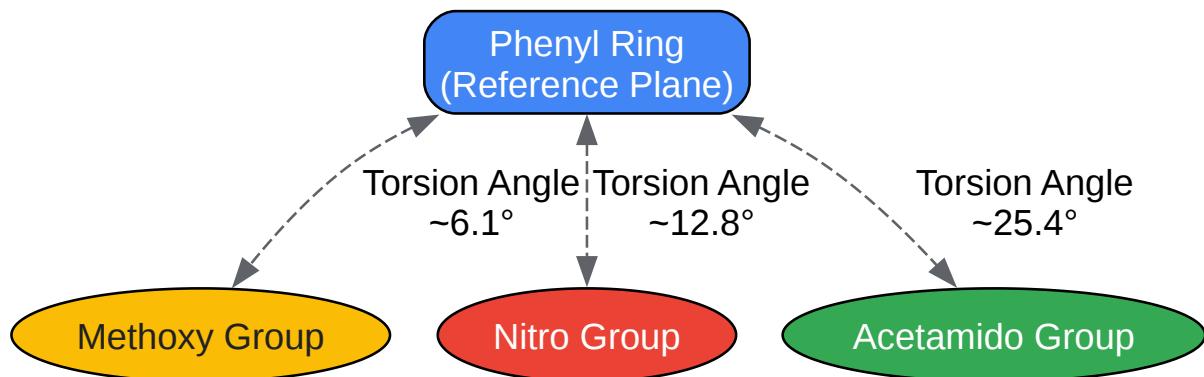


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Caption: Synthesis workflow for **N-(4-Methoxy-2-nitrophenyl)acetamide**.

Molecular Structure Relationships

This diagram shows the non-planar relationship between the substituents and the central phenyl ring, as defined by their respective torsion angles from crystallographic data.

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Caption: Torsional angles of substituents on the phenyl ring.

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